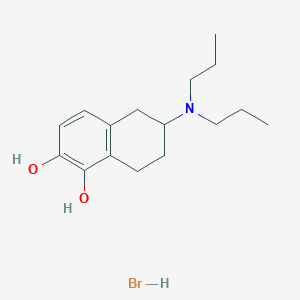
6-(dipropylamino)-5,6,7,8-tetrahydronaphthalene-1,2-diol;hydrobromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(Dipropylamino)-5,6,7,8-tetrahydronaphthalene-1,2-diol;hydrobromide is a chemical compound that belongs to the class of organic compounds known as naphthalenes. This compound is characterized by the presence of a naphthalene ring system with a dipropylamino group and two hydroxyl groups. The hydrobromide salt form enhances its solubility in water, making it suitable for various applications in scientific research and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(dipropylamino)-5,6,7,8-tetrahydronaphthalene-1,2-diol;hydrobromide typically involves the following steps:
Formation of the Naphthalene Ring System: The initial step involves the construction of the naphthalene ring system through a series of cyclization reactions.
Introduction of the Dipropylamino Group: The dipropylamino group is introduced via nucleophilic substitution reactions, where a suitable precursor reacts with dipropylamine.
Hydroxylation: The hydroxyl groups are introduced through oxidation reactions, often using reagents such as hydrogen peroxide or osmium tetroxide.
Formation of the Hydrobromide Salt: The final step involves the conversion of the free base to its hydrobromide salt by reacting with hydrobromic acid.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.
化学反应分析
Types of Reactions
6-(Dipropylamino)-5,6,7,8-tetrahydronaphthalene-1,2-diol;hydrobromide undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to remove the hydroxyl groups or to convert the naphthalene ring to a more saturated form.
Substitution: The dipropylamino group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, osmium tetroxide, or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents, alkylating agents, or acylating agents.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of more saturated naphthalene derivatives.
Substitution: Formation of various substituted naphthalene derivatives.
科学研究应用
6-(Dipropylamino)-5,6,7,8-tetrahydronaphthalene-1,2-diol;hydrobromide has several applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
作用机制
The mechanism of action of 6-(dipropylamino)-5,6,7,8-tetrahydronaphthalene-1,2-diol;hydrobromide involves its interaction with specific molecular targets, such as enzymes and receptors. The dipropylamino group may interact with neurotransmitter receptors, modulating their activity and leading to various physiological effects. The hydroxyl groups may also play a role in its binding affinity and specificity.
相似化合物的比较
Similar Compounds
- 6-(Diethylamino)-5,6,7,8-tetrahydronaphthalene-1,2-diol;hydrobromide
- 6-(Dimethylamino)-5,6,7,8-tetrahydronaphthalene-1,2-diol;hydrobromide
- 6-(Dipropylamino)-5,6,7,8-tetrahydronaphthalene-1,2-diol;hydrochloride
Uniqueness
6-(Dipropylamino)-5,6,7,8-tetrahydronaphthalene-1,2-diol;hydrobromide is unique due to its specific dipropylamino group, which may confer distinct pharmacological properties compared to its analogs with different alkyl groups. The hydrobromide salt form also enhances its solubility and stability, making it more suitable for certain applications.
属性
IUPAC Name |
6-(dipropylamino)-5,6,7,8-tetrahydronaphthalene-1,2-diol;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO2.BrH/c1-3-9-17(10-4-2)13-6-7-14-12(11-13)5-8-15(18)16(14)19;/h5,8,13,18-19H,3-4,6-7,9-11H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFMKMGDVVQKHAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)C1CCC2=C(C1)C=CC(=C2O)O.Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














